molecular formula C13H7Cl2NO3S B069287 4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride CAS No. 175136-72-8

4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride

Cat. No.: B069287
CAS No.: 175136-72-8
M. Wt: 328.2 g/mol
InChI Key: SCSJREMEEIARHE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules . This reactivity is exploited in various chemical synthesis processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Fluoride
  • 4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Bromide
  • 4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Iodide

Uniqueness

4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride is unique due to its specific reactivity profile and the presence of both chloro and cyano groups, which influence its chemical behavior and applications .

Properties

IUPAC Name

4-(3-chloro-2-cyanophenoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO3S/c14-12-2-1-3-13(11(12)8-16)19-9-4-6-10(7-5-9)20(15,17)18/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSJREMEEIARHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)OC2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380293
Record name 4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-72-8
Record name 4-(3-Chloro-2-cyanophenoxy)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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